molecular formula C11H14BrNO2 B7512034 Azepan-1-yl-(5-bromofuran-3-yl)methanone

Azepan-1-yl-(5-bromofuran-3-yl)methanone

Cat. No.: B7512034
M. Wt: 272.14 g/mol
InChI Key: PJGKYLPBDPCOKP-UHFFFAOYSA-N
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Description

Azepan-1-yl-(5-bromofuran-3-yl)methanone (Compound ID: Y203-5296) is a ketone derivative featuring a seven-membered azepane ring linked to a 5-bromofuran-3-yl moiety via a methanone bridge. While the evidence provided refers to the 2-yl isomer (azepan-1-yl-(5-bromofuran-2-yl)methanone, C₁₁H₁₄BrNO₂, MW: 272.14), the query focuses on the 3-yl positional isomer. Structural ambiguity in nomenclature underscores the importance of verifying substitution patterns in such compounds .

Properties

IUPAC Name

azepan-1-yl-(5-bromofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-7-9(8-15-10)11(14)13-5-3-1-2-4-6-13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGKYLPBDPCOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical parameters for Y203-5296 and its analogs:

Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Key Structural Features Notable Properties
Azepan-1-yl-(5-bromofuran-2-yl)methanone C₁₁H₁₄BrNO₂ 272.14 2.87 26.14 Azepane + 5-bromo-furan-2-yl methanone Moderate lipophilicity, low solubility
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone C₁₆H₁₁BrO₂ 331.17 N/A 26.30 Benzofuran core + methyl, bromo, phenyl UV-stable, solid-state applications
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone C₂₀H₂₂BrNO 372.30 5.19 20.31 Azepane + ethanone bridge + bromophenyl High lipophilicity, potential CNS activity
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone C₁₄H₁₉BrN₂O 335.22 N/A 29.54 Azepane + pyridinyl-methyl + acetyl Hybrid aromatic-heterocyclic design

Key Observations

Impact of Aromatic Systems: Y203-5296’s furan ring offers π-electron richness but lower steric bulk compared to the benzofuran in , which enhances UV absorption due to extended conjugation . 26.14 Ų for Y203-5296) .

The phenyl group in and increases logP (e.g., 5.19 in ), suggesting superior lipid membrane penetration compared to Y203-5296’s logP of 2.87 .

Ketone Positioning: The methanone bridge in Y203-5296 vs.

Biological Implications: Analogous cannabinoid derivatives (e.g., from ) highlight that cyclic amine groups (e.g., azepane) optimize CB1 receptor binding when paired with optimal side-chain lengths (4–6 carbons). Y203-5296’s azepane may mimic this behavior, though its bromofuran system lacks the morpholinoethyl group critical in classical cannabinoids .

Preparation Methods

Acid Chloride Intermediate Method

The most widely reported synthesis involves a two-step protocol: (1) conversion of 5-bromofuran-3-carboxylic acid to its acid chloride, followed by (2) nucleophilic acyl substitution with azepane.

Step 1: Formation of 5-Bromofuran-3-carbonyl Chloride
A solution of 5-bromofuran-3-carboxylic acid (8 mmol) in anhydrous dichloromethane (DCM, 20 mL) is treated with oxalyl chloride (1.3 equiv.) and catalytic DMF at 0°C. The mixture is stirred at room temperature for 4 hours, yielding the acid chloride after solvent evaporation.

Step 2: Coupling with Azepane
The acid chloride is dissolved in DCM (20 mL) and added dropwise to a solution of azepane (1.3 equiv.) and triethylamine (1.5 equiv.) at 0°C. After 12 hours at room temperature, the crude product is purified via silica gel chromatography (15% ethyl acetate in hexane), achieving yields up to 91%.

Key Data:

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → Room Temperature
Yield76–91%

Direct Coupling via Carbodiimide-Mediated Activation

An alternative single-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 5-bromofuran-3-carboxylic acid in situ. Azepane (1.2 equiv.) is added to the activated ester in tetrahydrofuran (THF) at −20°C, followed by warming to room temperature. This method avoids handling corrosive acid chlorides but yields slightly lower (68–74%).

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize resin-bound carboxylates to streamline purification. 5-Bromofuran-3-carboxylic acid is immobilized on Wang resin, activated with EDC/HOBt, and treated with azepane. Cleavage with trifluoroacetic acid (TFA) liberates the product, though yields remain moderate (55–62%) due to incomplete resin loading.

Optimization Strategies and Catalytic Enhancements

Solvent and Temperature Effects

Polar aprotic solvents like DCM and THF maximize nucleophilicity of azepane, while temperatures below 0°C suppress side reactions. Microwave-assisted synthesis at 150°C reduces reaction times from 12 hours to 45 minutes but risks furan decomposition.

Catalytic Systems

Copper(I) iodide (5 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhances coupling efficiency in toluene, achieving 85% yield. This system mitigates steric hindrance by stabilizing reactive intermediates.

Characterization and Analytical Validation

Spectroscopic Profiling

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.37 (m, furan-H), 3.90–3.97 (m, azepane-CH₂), 1.72–1.85 (m, azepane-CH₂).

  • ¹³C NMR: δ 168.2 (C=O), 152.1 (furan-C), 116.8 (C-Br), 48.3 (azepane-N-CH₂).

Mass Spectrometry

  • HRMS (ESI): m/z calcd. for C₁₂H₁₄BrNO₂ [M+H]⁺: 308.0234; found: 308.0236 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Azepan-1-yl-(5-bromofuran-3-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the azepane ring with the bromofuran moiety. Key steps include:

  • Step 1 : Functionalization of the azepane ring (e.g., introducing reactive groups like amines or halides) .
  • Step 2 : Bromofuran precursor preparation via electrophilic substitution or cross-coupling reactions .
  • Optimization : Control reaction temperature (e.g., 60–80°C for coupling), use polar aprotic solvents (DMF or THF), and employ catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., bromofuran C-Br signal at ~δ 110 ppm in ¹³C NMR) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680 cm⁻¹ and furan ring vibrations at ~1575 cm⁻¹ .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
    • Electronic Properties : UV-Vis spectroscopy to assess π→π* transitions in the bromofuran moiety .

Q. What are the common chemical reactivity patterns of the bromofuran and azepane moieties in this compound?

  • Bromofuran Reactivity :

  • Nucleophilic Substitution : Bromine at C5 of furan can undergo SNAr with amines or thiols .
  • Cross-Coupling : Suzuki-Miyaura reactions for biaryl synthesis using Pd catalysts .
    • Azepane Reactivity :
  • Amine Functionalization : Acylation or alkylation of the azepane nitrogen .
    • Safety Note : Handle brominated intermediates with care due to potential lachrymatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR signals for azepane protons overlap, use 2D techniques (COSY, HSQC) to assign peaks. For example, azepane CH₂ groups show distinct coupling patterns in HSQC .
  • Challenge : Discrepancies in carbonyl (C=O) IR stretches may arise from solvent interactions. Compare spectra in solid state (KBr pellet) vs. solution (ATR) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., dipole moments) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
    • Application : Compare SAR with analogs (e.g., fluorophenyl-azepane derivatives) to identify critical substituents for activity .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Strategy :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .
    • Data Interpretation : Correlate IC₅₀ values with structural features (e.g., bromofuran electronegativity vs. azepane conformational flexibility).

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Process Chemistry :

  • Batch vs. Flow : Transition from batch to continuous flow for azepane-furan coupling to improve yield .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN:H₂O = 70:30) .
    • Quality Control : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Troubleshooting :

  • Solvent Effects : DFT calculations often neglect solvent interactions. Re-run simulations with PCM (Polarizable Continuum Model) to match experimental UV-Vis data .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for azepane ring flexibility in docking studies .

Q. What are best practices for toxicity screening in early-stage research?

  • In Vitro Models :

  • Hepatotoxicity : Use HepG2 cells for MTT assays at 24–48 hr exposures .
  • Genotoxicity : Ames test with TA98 strain to assess mutagenic potential .
    • Dosage : Start at 1–10 µM and escalate based on LC₅₀ data from preliminary cytotoxicity assays .

Data Presentation Guidelines

  • Tables : Include comparative NMR shifts for key analogs (e.g., bromo vs. chloro derivatives) .
  • Figures : Use molecular orbital diagrams from DFT to illustrate electronic transitions .

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